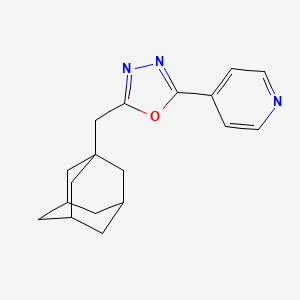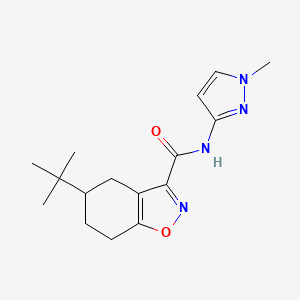![molecular formula C21H22N4O4S3 B10947387 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947387.png)
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as thiadiazole, sulfanyl, oxo, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the sulfanyl group, followed by the formation of the bicyclic structure through a series of condensation and cyclization reactions. The final step includes the addition of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction conditions precisely. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiadiazole derivatives.
Scientific Research Applications
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares the β-lactam ring structure but differs in the side chains and overall structure.
Cephalosporin: Another β-lactam antibiotic with a different bicyclic structure.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O4S3 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-(2-phenylbutanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O4S3/c1-3-14(12-7-5-4-6-8-12)17(26)22-15-18(27)25-16(20(28)29)13(9-30-19(15)25)10-31-21-24-23-11(2)32-21/h4-8,14-15,19H,3,9-10H2,1-2H3,(H,22,26)(H,28,29) |
InChI Key |
KUFARVJVCDJSND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10947305.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10947307.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10947314.png)

![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947321.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947323.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947327.png)

![3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B10947336.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10947343.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947349.png)
![3-amino-4-methyl-N-(pentafluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10947353.png)
![9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947354.png)
![N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10947358.png)
